molecular formula C12H18N2O2S B13484854 (1-(Phenylsulfonyl)piperidin-4-yl)methanamine

(1-(Phenylsulfonyl)piperidin-4-yl)methanamine

Cat. No.: B13484854
M. Wt: 254.35 g/mol
InChI Key: NXQOXZDEXRNDJU-UHFFFAOYSA-N
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Description

(1-(Phenylsulfonyl)piperidin-4-yl)methanamine is a chemical compound with the molecular formula C12H18N2O2S. It is known for its unique structure, which includes a piperidine ring substituted with a phenylsulfonyl group and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Phenylsulfonyl)piperidin-4-yl)methanamine typically involves the reaction of piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, forming the phenylsulfonyl-piperidine intermediate. This intermediate is then treated with formaldehyde and ammonium chloride to introduce the methanamine group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1-(Phenylsulfonyl)piperidin-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(Phenylsulfonyl)piperidin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Phenylsulfonyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring provides structural stability, while the methanamine group can form hydrogen bonds with target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • (1-(Phenylsulfonyl)piperidin-4-yl)ethanamine
  • (1-(Phenylsulfonyl)piperidin-4-yl)propanamine
  • (1-(Phenylsulfonyl)piperidin-4-yl)butanamine

Uniqueness

(1-(Phenylsulfonyl)piperidin-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylsulfonyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

[1-(benzenesulfonyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C12H18N2O2S/c13-10-11-6-8-14(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-5,11H,6-10,13H2

InChI Key

NXQOXZDEXRNDJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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